molecular formula C7H9NO2S B181356 2-(Methylsulfonyl)aniline CAS No. 2987-49-7

2-(Methylsulfonyl)aniline

Cat. No. B181356
CAS No.: 2987-49-7
M. Wt: 171.22 g/mol
InChI Key: AUSRSVRJOXYXMI-UHFFFAOYSA-N
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Patent
US06642416B2

Procedure details

2-Methylsulfonyinitrobenzene (6.0g, 0.03 mol) was suspended in absolute ethanol (60 mL). 6% Pd/C catalyst (50% wet; 1.01 g) was added and the suspension was hydrogenated in a Parr shaker at 40 psi for 16 hours. The catalyst was then filtered over a pad of infusorial earth and washed with ethanol (2×10 ml). The filtrate was concentrated to dryness on a rotary evaporator. 4.94 g (96% yield) of the product was obtained as white crystals. mp 82-84° C. 1H NMR (CDCl3) δ 7.7 (dd, 1H), 7.2-7.3 (m, 1H), 6.5-6.8 (m, 2H), 5.04 (bs, 2H), 3.07 (s, 3H); CIMS (m/e) 172 (M+H+, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.01 g
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O)(=[O:4])=[O:3]>C(O)C.[Pd]>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.01 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered over a pad of infusorial earth
WASH
Type
WASH
Details
washed with ethanol (2×10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness on a rotary evaporator

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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